Zirconium sulfate

Description

Properties

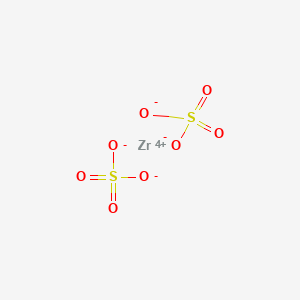

IUPAC Name |

zirconium(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.Zr/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAUZSQITFJWPS-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zr(SO4)2, O8S2Zr | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zirconium(IV) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021466 | |

| Record name | Zirconium(IV) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anhydrous zirconium sulfate is a colorless microcrystalline solid. Zirconium sulfate is also obtained as a white crystalline tetrahydrate, ZrSO4.4H2O. Both forms are soluble in water and noncombustible. It is corrosive to aluminum. It is used in chemical analysis, as an additive for lubricants, and for many other uses., Liquid; Pellets or Large Crystals, Hygroscopic; [HSDB] Colorless solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Crystalline solid. Converted to monohydrate at 100 °C, to anhydrous form at 380 °C; solubility in water at 18 °C: 52.5 g/100 g solution. A solution at room temperature deposits a solid on standing. The more dilute the solution the more rapid the decomposition /Zirconium sulfate tetrahydrate/, Soluble in water, Slightly soluble in ethanol | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 3.22 g/cu cm, White tetragonal crystals; density: 2.80 g/cu cm. Very soluble in water /Zirconium sulfate tetrahydrate/, White crystalline powder; bulk density: 70 lb/cu ft; decomposes to monohydrate at 100 °C; soluble in water; slightly soluble in alcohol; insoluble in hydrocarbons; aqueous solutions are strongly acidic; aqueous solutions will precipitate potassium ions and amino acids from solution; aqueous solutions are decomposed by bases and heat. /Zirconium sulfate tetrahydrate/ | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

14644-61-2, 14475-73-1 | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, zirconium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium(IV) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01SJA33642 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

410 °C | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

basic properties of zirconium sulfate for lab use

An In-depth Technical Guide to Zirconium Sulfate (B86663) for Laboratory Applications

This guide provides core technical information on the basic properties, experimental applications, and safety protocols for zirconium sulfate, tailored for researchers, scientists, and drug development professionals.

Core Properties of Zirconium Sulfate

Zirconium sulfate is an inorganic compound that exists in several hydrated forms, with the tetrahydrate being common in laboratory settings.[1][2] It is a white, crystalline solid soluble in water, forming an acidic solution.[3][4] Anhydrous zirconium sulfate is also a colorless microcrystalline solid.[1][2] The compound is known for its high thermal and chemical stability.[3]

Quantitative Data

The fundamental physical and chemical properties of zirconium sulfate are summarized in the table below for easy reference.

| Property | Anhydrous Zirconium Sulfate | Zirconium Sulfate Tetrahydrate | References |

| Chemical Formula | Zr(SO₄)₂ | Zr(SO₄)₂·4H₂O | [1][5] |

| Molecular Weight | 283.38 g/mol | 355.41 g/mol | [3][6] |

| Appearance | White crystalline powder | White crystalline solid | [2][3] |

| Density | 3.22 g/cm³ | 2.85 g/cm³ (approx.) | [2][5] |

| Melting Point | 410 °C (decomposes) | Loses water at 100-150°C, anhydrous at 380°C | [1][2] |

| Solubility in Water | Soluble | 52.5 g/100 g solution (at 18 °C) | [1][5] |

| pH of Aqueous Solution | Acidic | Strongly acidic | [3][4] |

Key Laboratory and Industrial Applications

Zirconium sulfate is a versatile compound with numerous applications stemming from its chemical properties. It serves as a precursor for zirconium-based catalysts, a mordant in the textile industry for fixing dyes, a component in the manufacturing of advanced ceramics and refractories, and a flocculant in water treatment processes.[3][7] It is also used in the precipitation of amino acids and proteins and as an additive in lubricants.[1][8]

Experimental Protocols

The following sections provide detailed methodologies for select laboratory applications of zirconium sulfate.

Preparation of a Sulfated Zirconia Catalyst

Sulfated zirconia is a solid superacid catalyst used in various organic transformations.[9] This protocol describes the preparation of a sulfated zirconia catalyst by impregnating zirconium hydroxide (B78521) with sulfuric acid.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Ammonium (B1175870) hydroxide (NH₄OH) solution (25% aqueous)

-

Sulfuric acid (H₂SO₄) solution (e.g., 0.5 M)

-

Distilled water

Procedure:

-

Synthesis of Zirconium Hydroxide (Zr(OH)₄):

-

Dissolve a desired amount of zirconium oxychloride octahydrate in distilled water.

-

While stirring, add ammonium hydroxide solution dropwise until the pH of the solution reaches approximately 8.5, resulting in the precipitation of zirconium hydroxide.[10]

-

Continue stirring the precipitate for 1 hour.[10]

-

Wash the precipitate with distilled water until the supernatant is neutral. This can be done by repeatedly allowing the precipitate to settle, decanting the supernatant, and adding fresh distilled water.[10]

-

Filter the resulting solid and dry it in an oven at approximately 120 °C.[10]

-

-

Sulfation of Zirconium Hydroxide:

-

Calcination:

-

Calcine the dried sulfated zirconia in a furnace in the presence of air. A typical calcination temperature is around 600 °C.[3] The final temperature can be varied to optimize the catalytic properties.

-

Workflow for Sulfated Zirconia Catalyst Preparation:

Caption: Workflow for the preparation of a sulfated zirconia catalyst.

Use of Zirconium Sulfate as a Mordant in Textile Dyeing

Zirconium compounds can be used as mordants to fix dyes onto textile fibers, particularly for protein fibers like wool.[11][12] This protocol outlines a general procedure for mordanting wool with a zirconium-based mordant derived from zirconium compounds.

Materials:

-

Wool yarn or fabric

-

Zirconium dioxide nanoparticles (as a representative zirconium mordant)[12]

-

Non-reactive dye pot (e.g., stainless steel)

-

Natural dye solution (e.g., from thyme)[12]

-

Distilled water

Procedure:

-

Scouring the Fiber:

-

Thoroughly clean the wool to remove any impurities that might interfere with dyeing. This is typically done by simmering the wool in water with a gentle detergent.

-

-

Mordanting:

-

Prepare a mordant bath by dispersing a specific concentration of zirconium dioxide nanoparticles (e.g., 1-9% of the weight of the fiber) in water.[12]

-

Add the scoured wool to the mordant bath, ensuring it is fully submerged.

-

Slowly heat the bath to a simmer (around 85 °C) and maintain this temperature for approximately one hour.[12]

-

Allow the bath to cool completely before removing the wool.

-

Rinse the mordanted wool thoroughly with water.

-

-

Dyeing:

-

Prepare the natural dye bath according to the specific dye being used.

-

Immerse the mordanted wool in the dye bath.

-

Heat the dye bath to the recommended temperature for the specific dye (e.g., 85 °C for thyme) and hold for about an hour.[12]

-

Let the bath cool, then remove the dyed wool, rinse, and allow it to dry.

-

Logical Flow of the Mordanting and Dyeing Process:

Caption: General workflow for dyeing wool using a zirconium-based mordant.

Spectrophotometric Determination of Zirconium

This protocol provides a method for the quantitative determination of zirconium in an aqueous sample using a spectrophotometer, which is essential for quality control and research applications. A standard solution of zirconium is prepared from a zirconium salt like zirconium sulfate.

Materials:

-

Zirconium(IV) sulfate tetrahydrate (or another zirconium salt)

-

Hydrochloric acid (HCl) or Nitric acid (HNO₃), concentrated

-

Complexing agent (e.g., Chrome Azurol S)[7]

-

Buffer solution (e.g., acetate (B1210297) buffer, pH 4.2)[7]

-

Distilled water

-

Volumetric flasks

-

Spectrophotometer

Procedure:

-

Preparation of Standard Zirconium Solution:

-

Accurately weigh a precise amount of zirconium(IV) sulfate tetrahydrate.

-

Dissolve the salt in a small amount of dilute acid (e.g., HCl or HNO₃) and then dilute with distilled water in a volumetric flask to a known volume to create a stock solution.[2]

-

Prepare a series of working standard solutions by diluting the stock solution to different known concentrations.

-

-

Sample Preparation:

-

If the sample is not a clear aqueous solution, it may require acid digestion to bring the zirconium into solution.[2]

-

-

Colorimetric Reaction:

-

To a known volume of each standard and the sample solution in separate volumetric flasks, add the buffer solution to adjust the pH to the optimal range for the complexing agent (e.g., pH 4.2 for Chrome Azurol S).[7]

-

Add a specific volume of the complexing agent solution.[7]

-

Dilute to the mark with distilled water and mix well.

-

Allow the color to develop for a specified amount of time.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the zirconium-complex (e.g., 598 nm for the Zr-Chrome Azurol S complex).[7]

-

Use a reagent blank (containing all reagents except zirconium) to zero the spectrophotometer.

-

-

Quantification:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of zirconium in the sample by comparing its absorbance to the calibration curve.

-

Relationship for Spectrophotometric Analysis:

Caption: Logical relationship for the spectrophotometric determination of zirconium.

Safety and Handling

Zirconium sulfate is classified as an irritant and is harmful if swallowed.[1][3] It can cause irritation to the skin, eyes, and respiratory system.[6][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[10][13] In case of dust formation, use a NIOSH/MSHA-approved respirator.[10]

-

Handling: Use in a well-ventilated area.[10] Avoid creating dust. Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[10]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[10]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

Inhalation: Move to fresh air.[3]

-

Ingestion: Do NOT induce vomiting. Give large amounts of water.[11] Seek medical attention in all cases of exposure.[10]

-

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[3]

This guide is intended for informational purposes for laboratory professionals. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling zirconium sulfate.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. US3672825A - Process for preparing basic zirconium sulfates and other zirconium compounds such as zirconium fluosulfates,and compositions containing the same - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. airccse.com [airccse.com]

- 8. Zirconium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pre-dyeing treatment — NY Textile Lab [newyorktextilelab.com]

- 12. Effect of Zirconium Dioxide Nanoparticles as a Mordant on Properties of Wool with Thyme: Dyeing, Flammability and Antibacterial – Oriental Journal of Chemistry [orientjchem.org]

- 13. The Preparation and Thermal Decomposition of the Basic Zirconium Sulfate -Journal of the Korean Ceramic Society | Korea Science [koreascience.kr]

synthesis of zirconium sulfate from zircon

An In-depth Technical Guide to the Synthesis of Zirconium Sulfate (B86663) from Zircon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zircon (ZrSiO₄) is the primary commercial source of zirconium and its compounds. Due to its high thermal and chemical stability, the decomposition of zircon is the crucial first step in the production of various zirconium chemicals, including zirconium sulfate (Zr(SO₄)₂). Zirconium sulfate is a versatile compound with applications in tanning, catalysis, and as a precursor for the synthesis of other zirconium compounds and high-purity zirconia. This guide provides a comprehensive overview of the principal methods for synthesizing zirconium sulfate from zircon, with a focus on detailed experimental protocols and comparative data.

The synthesis process broadly involves two main stages:

-

Decomposition of Zircon: Breaking the stable zircon structure to render the zirconium and silicon components separable.

-

Conversion to Zirconium Sulfate: Leaching the zirconium-containing intermediate with sulfuric acid, followed by precipitation and purification of zirconium sulfate.

This document details three primary industrial methods for zircon decomposition: Sodium Hydroxide (B78521) Fusion, Sodium Carbonate Sintering, and Lime Sintering.

Zircon Decomposition and Zirconium Sulfate Formation: Signaling Pathway

The overall process can be visualized as a multi-step chemical transformation pathway, starting from the raw zircon ore and culminating in the formation of zirconium sulfate.

Caption: Overall workflow for the .

Comparative Data of Zircon Decomposition Methods

The choice of decomposition method depends on factors such as desired product purity, energy costs, and reagent availability. The following table summarizes the key quantitative parameters for the three main methods.

| Parameter | Sodium Hydroxide Fusion | Sodium Carbonate Sintering | Lime Sintering |

| Primary Reagent | Sodium Hydroxide (NaOH) | Sodium Carbonate (Na₂CO₃) | Calcium Carbonate (CaCO₃) / Lime (CaO) |

| Zircon:Reagent Molar Ratio | 1:1.3 (Zircon:NaOH)[1] | 1:3 (Zircon:Na₂CO₃)[1] | 1:3 (Zircon:CaCO₃) with 10-20% excess[1] |

| Reaction Temperature | 923-973 K (650-700 °C)[1] | ~1273 K (1000 °C) | 1373-1473 K (1100-1200 °C)[1] |

| Reaction Duration | ~2 hours | 4-8 hours | 4-5 hours[1] |

| Decomposition Rate | ~99%[1] | ~95%[1] | 97-98%[1] |

| Primary Intermediate(s) | Na₂ZrO₃, Na₂SiO₃ | Na₂ZrSiO₅ | CaZrO₃, Ca₂SiO₄ |

| Leaching Agent | Sulfuric Acid | Sulfuric Acid | Hydrochloric or Sulfuric Acid |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of zirconium sulfate via the three primary decomposition routes.

Method 1: Sodium Hydroxide Fusion

This method is characterized by a high decomposition rate at a relatively low temperature.

4.1.1 Experimental Workflow

Caption: Workflow for the Sodium Hydroxide Fusion method.

4.1.2 Protocol

-

Zircon Preparation: Finely ground zircon sand is used as the starting material.

-

Fusion:

-

Mix the zircon powder with sodium hydroxide in a 1:1.3 molar ratio.[1]

-

Place the mixture in a suitable reactor (e.g., a nickel crucible).

-

Heat the mixture to a temperature of 923-973 K (650-700 °C) and maintain for approximately 2 hours to form a fused mass ("frit") containing sodium zirconate (Na₂ZrO₃) and sodium silicate (B1173343) (Na₂SiO₃).[1]

-

-

Leaching of Silicate:

-

Allow the frit to cool and then crush it into smaller pieces.

-

Wash the crushed frit with water to dissolve the soluble sodium silicate.

-

-

Sulfuric Acid Leaching:

-

The remaining solid, primarily sodium zirconate, is transferred to an enameled reaction vessel.

-

Add a 50% solution of sulfuric acid (H₂SO₄) and heat to near boiling while stirring. This converts the sodium zirconate to soluble zirconium sulfate and precipitates silicic acid.

-

-

Separation of Silicic Acid:

-

Dilute the reaction mixture with water and add a flocculant (e.g., gelatin) to aid in the coagulation of the silicic acid.[2]

-

Filter the hot solution to remove the precipitated silicic acid.

-

-

Precipitation of Zirconium Sulfate:

-

The clear filtrate containing zirconium sulfate is concentrated by evaporation.

-

Upon cooling, zirconium sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) crystallizes out of the solution.

-

-

Purification and Drying:

-

The crystals are collected by filtration, washed with cold water or acetone, and then dried.

-

Method 2: Sodium Carbonate Sintering

This method utilizes a more readily available and less corrosive reagent than NaOH but requires higher temperatures.

4.2.1 Experimental Workflow

Caption: Workflow for the Sodium Carbonate Sintering method.

4.2.2 Protocol

-

Preparation: Mix fine zircon powder with sodium carbonate in a 1:3 molar ratio.[1] The mixture can be pelletized to improve handling and reaction efficiency.

-

Sintering:

-

Leaching:

-

After cooling, the sintered mass is ground.

-

Leach the ground material with sulfuric acid (e.g., 2M H₂SO₄) with stirring.[2] This dissolves the zirconium as zirconium sulfate and precipitates silicic acid.

-

-

Separation and Product Formation:

-

Follow steps 5-7 as described in the Sodium Hydroxide Fusion method (Section 4.1.2) to separate the silicic acid and recover the zirconium sulfate.

-

Method 3: Lime Sintering

This method is cost-effective due to the low price of limestone but operates at the highest temperatures.

4.3.1 Experimental Workflow

Caption: Workflow for the Lime Sintering method.

4.3.2 Protocol

-

Preparation:

-

Sintering:

-

Heat the mixture in a rotary kiln to 1373-1473 K (1100-1200 °C) for 4-5 hours.[1] This forms calcium zirconate (CaZrO₃) and calcium silicate (Ca₂SiO₄).

-

-

Initial Washing:

-

After cooling, wash the sintered product with a cold 5-10% solution of hydrochloric acid (HCl) to remove excess CaO, CaCl₂, and a significant portion of the calcium silicate.[1]

-

-

Sulfuric Acid Leaching:

-

The remaining solid, mainly calcium zirconate, is then leached with sulfuric acid to form soluble zirconium sulfate and insoluble calcium sulfate (gypsum).

-

-

Separation and Product Formation:

-

Filter the mixture to remove the calcium sulfate and any unreacted material.

-

The resulting zirconium sulfate solution is then processed as described in steps 6 and 7 of the Sodium Hydroxide Fusion method (Section 4.1.2) to obtain the final product.

-

Conclusion

The is a multi-step process with several established industrial methods for the initial, critical step of zircon decomposition. The choice between sodium hydroxide fusion, sodium carbonate sintering, and lime sintering depends on a balance of factors including reaction temperature, decomposition efficiency, reagent cost, and the desired purity of the final product. Subsequent leaching with sulfuric acid and controlled precipitation are common to all methods for isolating the zirconium sulfate. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers and professionals in the selection and implementation of the most suitable synthesis route for their specific applications.

References

An In-depth Technical Guide to the Crystal Structure of Zirconium Sulfate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium sulfate (B86663) tetrahydrate, Zr(SO₄)₂·4H₂O, is a key inorganic compound with diverse applications, including in the preparation of catalysts, pigments, and in the tanning industry. A thorough understanding of its crystal structure is paramount for optimizing its use and exploring new applications, particularly in fields like drug development where the precise geometry of coordination compounds can influence their activity. This technical guide provides a comprehensive overview of the crystal structure of zirconium sulfate tetrahydrate, detailing its crystallographic parameters, coordination environment, and the experimental methodologies employed for its characterization.

Crystal Structure and Crystallographic Data

Zirconium sulfate tetrahydrate crystallizes in the orthorhombic system, belonging to the Fddd space group.[1] The crystal structure is characterized by layers of Zr(SO₄)₂·4H₂O, which are held together by hydrogen bonds.[1][2] This layered arrangement is a defining feature of its solid-state architecture.

The fundamental crystallographic data for zirconium sulfate tetrahydrate has been determined by X-ray diffraction studies and is summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a | 25.92 Å |

| b | 11.62 Å |

| c | 5.532 Å |

| Formula Units (Z) | 8 |

| Calculated Density | 2.83 g/cm³ |

Table 1: Crystallographic Data for Zirconium Sulfate Tetrahydrate.[1]

Coordination Environment and Molecular Geometry

The coordination geometry around the zirconium ion is a crucial aspect of its crystal structure. The zirconium atom is coordinated by an antiprism of eight oxygen atoms.[1] These oxygen atoms originate from both the water molecules of hydration and the sulfate groups, creating a complex and stable coordination sphere. The average zirconium-oxygen (Zr-O) bond distance is approximately 2.180 Å.[1]

The sulfate groups in the structure exhibit a slight deviation from ideal tetrahedral symmetry. This distortion is evidenced by the presence of two distinct sulfur-oxygen (S-O) bond lengths, measured at 1.443 Å and 1.486 Å.[1] This subtle asymmetry in the sulfate tetrahedra contributes to the overall packing and stability of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of zirconium sulfate tetrahydrate and its characterization involves a series of well-defined experimental procedures.

Synthesis of Zirconium Sulfate Tetrahydrate Crystals

Single crystals of zirconium sulfate tetrahydrate suitable for X-ray diffraction can be synthesized through the reaction of zirconium oxide (ZrO₂) or zirconium hydroxide (B78521) (Zr(OH)₄) with concentrated sulfuric acid.[3] A general laboratory-scale synthesis protocol is as follows:

-

Reaction: A stoichiometric amount of zirconium oxide is slowly added to concentrated sulfuric acid with constant stirring. The reaction is typically carried out at an elevated temperature to ensure complete dissolution and reaction.

-

Crystallization: The resulting solution is then allowed to cool slowly. As the temperature decreases, the solubility of zirconium sulfate tetrahydrate reduces, leading to the formation of crystals. The rate of cooling is a critical parameter that influences the size and quality of the crystals.

-

Isolation and Purification: The formed crystals are separated from the mother liquor by filtration. They are then washed with a small amount of cold deionized water to remove any residual acid and impurities, followed by drying under controlled conditions to prevent dehydration.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

-

Crystal Mounting: A suitable single crystal of zirconium sulfate tetrahydrate, with well-defined faces and free of defects, is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. The initial structural model is refined using least-squares methods to obtain the final, accurate crystal structure.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability and decomposition behavior of zirconium sulfate tetrahydrate.

-

Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in a crucible.

-

Analysis: The crucible is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The TGA instrument records the change in mass of the sample as a function of temperature, while the DTA instrument measures the temperature difference between the sample and an inert reference.

-

Interpretation: The resulting TGA and DTA curves provide information about the dehydration steps, decomposition temperatures, and the nature of the final decomposition product, which is typically zirconium oxide (ZrO₂). Studies have shown that the dehydration of the tetrahydrate to the monohydrate occurs at lower temperatures, followed by the loss of the final water molecule and subsequent decomposition of the anhydrous sulfate at higher temperatures.

Spectroscopic Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are valuable tools for probing the vibrational modes of the sulfate ions and water molecules in the crystal lattice.

-

Sample Preparation: For FTIR analysis, the crystalline sample is typically ground with potassium bromide (KBr) and pressed into a pellet. For Raman spectroscopy, the crystalline sample can be analyzed directly.

-

Spectral Acquisition: The prepared sample is placed in the spectrometer, and the infrared or Raman spectrum is recorded over a specific wavenumber range.

-

Interpretation: The vibrational bands corresponding to the S-O stretching and bending modes of the sulfate groups, as well as the O-H stretching and bending modes of the water molecules, can be identified. The positions and shapes of these bands provide insights into the coordination environment and hydrogen bonding within the crystal structure.

Visualization of Methodologies

To further clarify the experimental and logical workflows, the following diagrams are provided.

References

solubility of zirconium sulfate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of zirconium sulfate (B86663) in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work with this inorganic compound.

Core Data: Solubility of Zirconium Sulfate

| Solvent | Temperature (°C) | Solubility |

| Water | 18 | 52.5 g / 100 g solution[1][2][3] |

| Water | 20 | 52.5 g / 100 mL water[4] |

Qualitative solubility information indicates that zirconium sulfate is generally "highly soluble" or "moderately soluble" in water and acids[5][6][7]. In organic solvents, it is described as "slightly soluble in ethanol" and "insoluble in hydrocarbons"[4]. Aqueous solutions of zirconium sulfate are known to be acidic and are decomposed by bases[8]. The reaction with sodium hydroxide, for instance, leads to the formation of zirconium(IV) oxide, sodium sulfate, and water[9].

Experimental Protocol: Determination of Zirconium Sulfate Solubility

The following is a detailed methodology for the experimental determination of the solubility of zirconium sulfate in a given solvent. This protocol is a composite of established methods for inorganic salt solubility determination.

Objective: To determine the concentration of zirconium sulfate in a saturated solution at a specific temperature.

Materials and Equipment:

-

Zirconium sulfate (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a suitable titration setup (e.g., with EDTA)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of zirconium sulfate to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the collected sample using a filter membrane (e.g., 0.45 µm pore size) that is compatible with the solvent and has been pre-conditioned to the experimental temperature. This step is crucial to remove any undissolved microcrystals.

-

-

Sample Dilution:

-

Accurately dilute the filtered, saturated solution with the pure solvent to a concentration range suitable for the chosen analytical method. A series of dilutions may be necessary.

-

-

Quantification of Zirconium Concentration:

-

ICP-OES Method (Recommended):

-

Prepare a series of standard solutions of zirconium of known concentrations.

-

Analyze the diluted sample and the standard solutions using ICP-OES to determine the concentration of zirconium.

-

-

Titration Method (Alternative):

-

The concentration of zirconium in the diluted sample can be determined by complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

-

-

-

Calculation of Solubility:

-

From the determined concentration of zirconium in the diluted sample, calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

-

Data Reporting:

-

Repeat the experiment at different temperatures to generate a solubility curve.

-

Report the solubility of zirconium sulfate in the specific solvent at each temperature.

-

Visualizing Methodologies and Influencing Factors

To further elucidate the experimental process and the factors governing solubility, the following diagrams are provided.

References

- 1. Zirconium sulfate | Zr(SO4)2 | CID 26793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zirconium sulphate CAS#: 14644-61-2 [m.chemicalbook.com]

- 3. Zirconium sulphate | 14644-61-2 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chemiis.com [chemiis.com]

- 6. americanelements.com [americanelements.com]

- 7. americanelements.com [americanelements.com]

- 8. Zirconium sulphate | 14644-61-2 [chemicalbook.com]

- 9. webqc.org [webqc.org]

An In-depth Technical Guide to the Chemical Stability of Aqueous Zirconium Sulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium (IV) sulfate (B86663), Zr(SO₄)₂, is a versatile inorganic compound utilized in diverse applications, including the manufacturing of catalysts, protein precipitants, and as a tanning agent for white leather.[1] In pharmaceutical and research settings, precise control over zirconium ion concentration and speciation is critical. However, the chemistry of zirconium in aqueous media is dominated by a strong tendency towards hydrolysis and polymerization, making the stability of its solutions a significant challenge. This guide provides a comprehensive overview of the factors governing the stability of aqueous zirconium sulfate solutions, presents quantitative data, details key experimental protocols, and visualizes the complex chemical pathways involved.

Fundamental Chemistry of Zirconium Sulfate in Aqueous Solution

Zirconium sulfate is a white, crystalline solid that is highly soluble in water.[2] It exists in several hydrated forms, with zirconium sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) being a common variant.[3][4] The dissolution in water is not a simple solvation process but initiates a cascade of chemical reactions that dictate the solution's stability and the nature of the zirconium species present.

Dissolution and Hydrolysis

Upon dissolution, zirconium sulfate dissociates to release the zirconium(IV) cation (Zr⁴⁺) and sulfate anions (SO₄²⁻). Due to its high charge density, the free Zr⁴⁺ ion is a powerful Lewis acid and immediately undergoes hydrolysis, reacting with water molecules to form hydroxylated species and release protons, thereby making the solution acidic. The initial hydrolysis step can be represented as:

Zr⁴⁺(aq) + H₂O(l) ⇌ [Zr(OH)]³⁺(aq) + H⁺(aq)

This process continues through several steps, leading to the formation of various monomeric species such as Zr(OH)₂²⁺, Zr(OH)₃⁺, and the neutral Zr(OH)₄(aq).[5]

Polymerization and Aging

The monomeric hydrolyzed species are often unstable and readily undergo polymerization (also known as olation) to form polynuclear complexes.[6] In acidic solutions, the most widely recognized and stable polynuclear species is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[7][8] This tetramer is considered a fundamental building block in the solution chemistry of zirconium.[7]

Over time, or when conditions change (e.g., increased temperature or pH), these tetrameric units can further condense and link together through hydroxyl bridges.[7] This process, often referred to as "aging," leads to the formation of larger, ill-defined polymers. This continued polymerization ultimately results in the formation of colloidal particles and can lead to the precipitation of gelatinous solids, often described as basic zirconium sulfates or hydrous zirconium dioxide.[9]

Factors Influencing Solution Stability

The stability of an aqueous zirconium sulfate solution is a dynamic equilibrium influenced by several key parameters. Understanding and controlling these factors are essential for preventing unintended precipitation and maintaining the desired zirconium species in solution.

Effect of pH

The pH of the solution is the most critical factor controlling hydrolysis.

-

Low pH (Acidic Conditions): High concentrations of H⁺ ions suppress the hydrolysis equilibrium, shifting it to the left and favoring the existence of less hydrolyzed, more stable zirconium species. To minimize hydrolysis, solutions are often maintained at a pH below 2.[10]

-

Increasing pH: As the pH increases (i.e., becomes less acidic), hydrolysis is promoted, leading to rapid polymerization and precipitation.[10][11] The optimal pH for precipitating basic zirconium sulfate has been identified as approximately 1.6.[11] Increasing the pH further can lead to the co-precipitation of other metal hydroxides.[11]

Effect of Temperature

Temperature significantly affects the kinetics of the hydrolysis and polymerization reactions.

-

Elevated Temperatures: Increasing the temperature accelerates both hydrolysis and the subsequent aging process.[6] Heating a solution can induce precipitation of basic zirconium sulfates or lead to the crystallization of the solid phase.[6][11] For instance, an optimal temperature of 75°C has been reported for the controlled precipitation of basic zirconium sulfate.[11][12]

-

Room Temperature: Even at room temperature, zirconium sulfate solutions are prone to aging. Over time, a solid can deposit from the solution, a process that is more rapid in dilute solutions.[9]

Effect of Concentration

The concentration of zirconium in the solution plays a crucial role in its stability.

-

Dilute Solutions: Solutions with low concentrations of zirconium are generally less stable. The decomposition and precipitation of solids occur more rapidly in dilute solutions upon standing.[9]

-

Concentration Threshold: It has been reported that zirconium sulfate solutions are considered unstable at zirconium concentrations below 0.64 M or when the molar ratio of SO₃:ZrO₂ is less than 1.2.[9]

Role of Sulfate Ions

Sulfate ions are not merely spectators; they actively participate in the solution chemistry by forming complexes with zirconium. Species such as [Zr(SO₄)]²⁺, [Zr(SO₄)₂], and [Zr(SO₄)₃]²⁻ have been identified.[11][13] This complexation competes with hydrolysis and can expand the stable region for dissolved zirconium, effectively increasing the pH range over which zirconium can remain in solution before precipitating.[11]

Quantitative Stability Data

The following tables summarize key quantitative data related to the properties and stability of aqueous zirconium sulfate solutions.

Table 1: Physical and Chemical Properties of Zirconium Sulfate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Zr(SO₄)₂ (anhydrous) | [4] |

| Zr(SO₄)₂·4H₂O (tetrahydrate) | [4] | |

| Molar Mass | 285.35 g/mol (anhydrous) | [4] |

| 355.40 g/mol (tetrahydrate) | [4] | |

| Appearance | White crystalline solid/powder | [2][9] |

| pH of Aqueous Solution | Strongly acidic |[2] |

Table 2: Solubility of Zirconium Sulfate Tetrahydrate

| Solvent | Temperature | Solubility | Reference |

|---|

| Water | 18°C | 52.5 g / 100 g solution |[9] |

Table 3: Stability Constants of Zirconium-Sulfate Complexes

| Complex Formation | Stability Constant (β) | Reference |

|---|---|---|

| Zr⁴⁺ + SO₄²⁻ ⇌ [Zr(SO₄)]²⁺ | β₁ = 466 | [11] |

| Zr⁴⁺ + 2SO₄²⁻ ⇌ [Zr(SO₄)₂] | β₂ = 3.48 x 10³ | [11] |

| Zr⁴⁺ + 3SO₄²⁻ ⇌ [Zr(SO₄)₃]²⁻ | β₃ = 1.48 x 10⁵ | [11] |

Note: Stability constants are crucial for modeling chemical equilibria in solution.

Table 4: Experimental Conditions Influencing Zirconium Precipitation

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Final pH | 1.6 | 96.1% precipitation of basic zirconium sulfate | [11] |

| Temperature | 75 °C | Optimal for basic zirconium sulfate precipitation | [11][12] |

| Zr Concentration | < 0.64 M | Considered unstable | [9] |

| Molar Ratio SO₄:ZrO₂ | ~2.5:1 | Suitable for basic zirconium sulfate formation |[11] |

Experimental Protocols for Stability Analysis

Preparation of Standard Aqueous Zirconium Sulfate Solution

A standard solution can be prepared by dissolving a known mass of zirconium sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) in deionized water or a dilute acid solution.[1]

-

Objective: To prepare a 0.5 M zirconium sulfate stock solution.

-

Materials: Zirconium (IV) sulfate tetrahydrate (reagent grade), deionized water, 1 M sulfuric acid (optional, for enhancing stability), volumetric flask, magnetic stirrer.

-

Procedure: a. Weigh 177.7 g of Zr(SO₄)₂·4H₂O. b. Add the powder to a 1 L volumetric flask containing approximately 500 mL of deionized water. c. Stir the mixture until the solid is completely dissolved. The dissolution process may be exothermic. d. Optional: To suppress initial hydrolysis, the water used for dissolution can be acidified with a small volume of 1 M H₂SO₄. e. Once dissolved and cooled to room temperature, dilute the solution to the 1 L mark with deionized water. f. Store the solution in a tightly sealed container. Note the preparation date, as the solution will age over time.

Method for Studying Accelerated Aging

Accelerated aging studies use elevated temperatures to simulate the effects of long-term storage at ambient conditions.[14][15]

-

Objective: To assess the stability of a zirconium sulfate solution under thermal stress.

-

Materials: Prepared zirconium sulfate solution, sealed pressure-rated containers (e.g., autoclaves or sealed vials), oven or water bath with temperature control.

-

Procedure: a. Aliquot the zirconium sulfate solution into several sealed containers to prevent evaporation. b. Place the containers in an oven or water bath set to a constant elevated temperature (e.g., 75°C or 90°C).[6][11] c. At predetermined time intervals (e.g., 1, 5, 24, 48 hours), remove a sample container from the heat source. d. Allow the sample to cool to room temperature. e. Analyze the sample immediately using appropriate analytical techniques to assess changes in particle size, speciation, or turbidity.

Analytical Techniques for Characterization

Several advanced analytical methods are employed to study the complex speciation and stability of zirconium solutions.

-

Extended X-ray Absorption Fine Structure (EXAFS): A powerful technique for determining the local atomic structure of zirconium ions in solution, providing information on coordination numbers and bond distances without requiring crystalline samples.[16]

-

Dynamic Light Scattering (DLS): Used to measure the size distribution of particles or polymers in the solution, tracking the progress of polymerization and aggregation during aging studies.

-

Spectrophotometry: A common and accessible method for determining the total zirconium concentration. It involves forming a colored complex with a chromogenic agent (e.g., Chrome Azurol S) and measuring its absorbance.[17][18]

-

Inductively Coupled Plasma (ICP) Spectroscopy: An elemental analysis technique used for the accurate determination of total zirconium concentration in a solution.[12]

-

X-ray Diffraction (XRD): Used to identify the crystalline phases of any precipitates that form from the solution. Amorphous solids, common in zirconium hydroxide (B78521) precipitation, will not show sharp diffraction peaks.[19]

Visualizing Chemical Pathways and Workflows

Zirconium Hydrolysis and Polymerization Pathway

The following diagram illustrates the progression from dissolved zirconium sulfate to the formation of polynuclear species and eventual precipitates.

Caption: Hydrolysis and polymerization pathway of aqueous zirconium sulfate.

Experimental Workflow for Stability Assessment

This diagram outlines a typical experimental procedure for evaluating the stability of zirconium sulfate solutions.

Caption: Experimental workflow for assessing the stability of zirconium solutions.

Conclusion

The chemical stability of aqueous zirconium sulfate solutions is a complex interplay of hydrolysis, polymerization, and complexation, governed primarily by pH, temperature, and concentration. Stable solutions are favored under highly acidic conditions (pH < 2), at lower temperatures, and at higher zirconium concentrations (> 0.64 M). The tendency to form polynuclear species and ultimately precipitate upon aging is an inherent characteristic of aqueous zirconium chemistry. For researchers, scientists, and drug development professionals, rigorous control of these parameters and the use of appropriate analytical techniques are paramount to ensure the reproducibility of experiments and the efficacy of formulations containing aqueous zirconium sulfate.

References

- 1. chembk.com [chembk.com]

- 2. chemiis.com [chemiis.com]

- 3. 3 Alkaline Decomposition Methods for Preparation of Zirconium Sulfate – Zirconium Metal [zirconiumworld.com]

- 4. Zirconium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 5. Studies on the Hydrolytic Behavior of Zirconium [research.chalmers.se]

- 6. researchgate.net [researchgate.net]

- 7. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Zirconium sulfate | Zr(SO4)2 | CID 26793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Different Surface Treatments and Accelerated Aging on Dental Zirconia—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ddltesting.com [ddltesting.com]

- 16. air.repo.nii.ac.jp [air.repo.nii.ac.jp]

- 17. airccse.com [airccse.com]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrates of Zirconium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrated forms of zirconium sulfate (B86663). Zirconium sulfate, an inorganic compound with the general formula Zr(SO₄)₂, exists in several hydrated states, each with distinct properties and structural characteristics. This document details the physicochemical properties, synthesis protocols, and thermal behavior of the anhydrous, monohydrate, tetrahydrate, pentahydrate, and heptahydrate forms of zirconium sulfate, presenting data in a clear and comparative format to aid in research and development.

Physicochemical Properties of Zirconium Sulfate Hydrates

The degree of hydration significantly influences the physical and chemical properties of zirconium sulfate. The following table summarizes the key quantitative data for the known hydrates.

| Property | Anhydrous Zirconium Sulfate | Zirconium Sulfate Monohydrate | Zirconium Sulfate Tetrahydrate | Zirconium Sulfate Pentahydrate | Zirconium Sulfate Heptahydrate |

| Chemical Formula | Zr(SO₄)₂ | Zr(SO₄)₂·H₂O[1] | Zr(SO₄)₂·4H₂O[2] | Zr(SO₄)₂·5H₂O[2] | Zr(SO₄)₂·7H₂O[2] |

| Molecular Weight ( g/mol ) | 283.35[3] | 301.37 | 355.41[4] | 373.43 | 409.46 |

| Appearance | White microcrystalline solid[4] | White crystalline solid | White crystalline powder[1][4] | White solid | White solid |

| Density (g/cm³) | 3.22[2][3] | - | 2.80 - 3.0[2][4] | - | - |

| Solubility in Water | Soluble[3] | - | 52.5 g/100 g solution at 18 °C[4] | - | - |

| Crystal System | Orthorhombic[2] | - | Orthorhombic[1] | - | - |

Experimental Protocols for Synthesis

The synthesis of specific zirconium sulfate hydrates often involves the controlled reaction of a zirconium source with sulfuric acid under defined temperature and concentration conditions.

General Synthesis of Zirconium Sulfate

A common method for preparing zirconium sulfate involves the reaction of zirconium-containing materials with sulfuric acid. The general chemical equation is:

ZrO₂ + 2H₂SO₄ → Zr(SO₄)₂ + 2H₂O[2]

This reaction can be adapted to yield different hydrates by controlling the reaction conditions, such as temperature, acid concentration, and cooling rate.

Detailed Protocol for Zirconium Sulfate Tetrahydrate from Caustic-Leached-Dissociated-Zircon (CDZ)

This protocol is adapted from a patented industrial process and provides a high yield of zirconium sulfate tetrahydrate.[5]

Materials:

-

Caustic-leached-dissociated-zircon (CDZ, ~95% ZrO₂)

-

85% w/w Sulfuric Acid (H₂SO₄)

-

Deionized Water

Procedure:

-

React 150 g of CDZ with 491 g of 85% w/w H₂SO₄ in a reaction vessel equipped with a stirrer and temperature controller.

-

Heat the mixture to its boiling point (approximately 225 °C) and maintain for 2.5 hours.[5]

-

Cool the reaction mixture to 70 °C.

-

Slowly add 143 g of water with continuous stirring. This will cause a temperature increase and dissolution of the initial zirconium sulfate product.[5]

-

Allow the solution to cool, which will induce the crystallization of zirconium sulfate tetrahydrate (Zr(SO₄)₂·4H₂O).[5]

-

Separate the crystals from the diluted acid via filtration, decanting, or centrifugation.[5]

-

The resulting crystals can be washed to remove any remaining acid-insoluble impurities.

Thermal Decomposition and Interconversion of Hydrates

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the stability and decomposition pathways of zirconium sulfate hydrates. The dehydration process typically occurs in a stepwise manner.

Thermal Decomposition Data

| Hydrate (B1144303) | Dehydration Steps | Temperature Range (°C) | Final Product |

| Tetrahydrate | Zr(SO₄)₂·4H₂O → Zr(SO₄)₂·H₂O + 3H₂O | 100 - 150[1] | Monohydrate |

| Monohydrate | Zr(SO₄)₂·H₂O → Zr(SO₄)₂ + H₂O | ~380[4] | Anhydrous |

| Anhydrous | Zr(SO₄)₂ → ZrO₂ + 2SO₃ | > 600[3] | Zirconium Oxide |

The following diagram illustrates the interconversion pathways between the different hydrates of zirconium sulfate, primarily driven by changes in temperature.

Experimental Workflow for Characterization

The characterization of zirconium sulfate hydrates involves a series of analytical techniques to determine their structure, composition, and purity. The following diagram outlines a typical experimental workflow.

This guide provides foundational knowledge on the various hydrates of zirconium sulfate, intended to support further research and application in relevant scientific and industrial fields. For more detailed crystallographic data and advanced characterization techniques, consulting specialized literature is recommended.

References

- 1. Zirconium sulphate | 14644-61-2 [chemicalbook.com]

- 2. US3672825A - Process for preparing basic zirconium sulfates and other zirconium compounds such as zirconium fluosulfates,and compositions containing the same - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Zirconium sulfate | Zr(SO4)2 | CID 26793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0289537B1 - Process for the production of zirconium sulphate - Google Patents [patents.google.com]

Zirconium Sulfate: A Comprehensive Technical Guide to its Properties and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and safety data for zirconium sulfate (B86663). The information is intended to be a crucial resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental protocols for key safety assessments are described.

Chemical Identification and Properties

Zirconium sulfate is an inorganic compound with the chemical formula Zr(SO₄)₂. It is typically available as a white crystalline solid and can exist in both anhydrous and hydrated forms. The most common hydrated form is zirconium sulfate tetrahydrate, Zr(SO₄)₂·4H₂O.[1][2] The Chemical Abstracts Service (CAS) number for the anhydrous form is 14644-61-2, and for the tetrahydrate, it is 7446-31-3.[3][4]

Physical and Chemical Properties

The physical and chemical properties of zirconium sulfate are summarized in the table below. This data is essential for understanding its behavior in various experimental and storage conditions.

| Property | Value | References |

| CAS Number | 14644-61-2 (anhydrous) | [3][4][5][6] |

| 7446-31-3 (tetrahydrate) | [4] | |

| Molecular Formula | Zr(SO₄)₂ | [7] |

| Molecular Weight | 283.35 g/mol (anhydrous) | [6][7][8] |

| 355.40 g/mol (tetrahydrate) | [5][9] | |

| Appearance | White crystalline powder/solid | [8][10] |

| Melting Point | 410 °C (decomposes) | [2][9][11] |

| Solubility | Highly soluble in water and acids.[8] A solution at room temperature may deposit a solid on standing.[2] | |

| pH | Aqueous solution is acidic. | [8] |

| Density | Approximately 3.22 g/cm³ | [1][11] |

| Stability | Stable under normal storage conditions. | [8] |

Safety and Hazard Information

Zirconium sulfate is classified as a corrosive chemical that can cause severe skin burns and eye damage.[3][12] It is crucial to handle this compound with appropriate personal protective equipment and to be aware of the potential hazards.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

Source: Information compiled from various Safety Data Sheets.

Toxicological Data

The primary toxicological concerns with zirconium sulfate are its corrosive and irritant effects.[12] Acute toxicity data is available, though the toxicological properties have not been fully investigated.[10][13]

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 3500 mg/kg | [10][13] |

| LD50 | Rat | Oral | 1235 mg/kg | [10][13] |

The mechanism of toxicity for zirconium compounds is not fully elucidated but is thought to involve the induction of oxidative stress, leading to cellular damage.[3][4]

Experimental Protocols for Safety Assessment

The following sections describe the general methodologies for key toxicological experiments relevant to the hazard assessment of zirconium sulfate. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) Determination

The LD50 values cited for zirconium sulfate would typically be determined using a method consistent with OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[8] These guidelines are designed to estimate the dose of a substance that is lethal to 50% of a test population of animals (usually rats) after a single oral administration.

General Protocol (based on OECD Guidelines):

-

Animal Selection: Healthy, young adult laboratory rodents (e.g., rats) of a single strain are used.[5]

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.[5][6]

-

Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (water is preferred if soluble) and administered by gavage.[5] The volume administered is kept low, for example, not exceeding 1 mL/100g of body weight for rodents.[5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[6]

-

Data Analysis: The LD50 value is calculated using statistical methods based on the mortality data at different dose levels.[5]

Skin Corrosion/Irritation Testing

The assessment of skin corrosion and irritation potential is critical for a substance like zirconium sulfate. Modern approaches prioritize in vitro methods to reduce animal testing, following a tiered testing strategy as recommended by OECD Guideline 404.

In Vitro Reconstructed Human Epidermis (RhE) Test (based on OECD TG 431 & 439):

-

Test System: A commercially available, three-dimensional human epidermis model is used.[14][15]

-

Application of Test Substance: A small amount of zirconium sulfate is applied topically to the surface of the RhE tissue.[14]

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., for corrosion testing, exposure times can be as short as 3 minutes to 1 hour).[16] This is followed by a post-incubation period.

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay, which quantifies the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[15]

-

Classification: The substance is classified as corrosive or an irritant based on the reduction in tissue viability compared to negative controls.[14]

Eye Irritation/Corrosion Testing

Similar to skin testing, a tiered approach is used for eye irritation, with in vitro methods being the first choice.

In Vitro Reconstructed Human Cornea-like Epithelium (RhCE) Test (based on OECD TG 492):

-

Test System: A three-dimensional reconstructed human cornea-like epithelial tissue model is utilized.[17]

-

Application of Test Substance: The test substance is applied to the surface of the RhCE tissue.[17]

-

Exposure and Incubation: The tissue is exposed for a specific duration, followed by a post-exposure incubation period.[17]

-

Viability Assessment: The viability of the corneal cells is determined using the MTT assay.[17]

-

Classification: The potential for eye irritation or serious eye damage is determined by the extent of cytotoxicity.[18]

Handling, Storage, and First Aid

Proper handling and storage procedures are essential to minimize the risks associated with zirconium sulfate.

Personal Protective Equipment (PPE) and Handling

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][10]

-

Skin Protection: Use protective gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin contact.[8][10]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[10]

-

Handling: Handle in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.[3][10]

Storage

Store in a cool, dry, and well-ventilated area in a tightly closed container.[8][10] Keep away from incompatible materials such as strong bases and oxidizing agents.[8][13]

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [3][8][10] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention as it can cause poorly healing wounds. | [3][10] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | [3][8][10] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. If the person is conscious, give them 2-4 cupfuls of milk or water. Seek immediate medical attention. | [3][8][10] |

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships for the safe handling and emergency response related to zirconium sulfate.

References

- 1. Zirconium (UK PID) [inchem.org]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. umwelt-online.de [umwelt-online.de]

- 7. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. Zirconium Compounds Toxicity [digitalfire.com]

- 12. nj.gov [nj.gov]

- 13. prochemonline.com [prochemonline.com]

- 14. thepsci.eu [thepsci.eu]

- 15. iivs.org [iivs.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. episkin.com [episkin.com]

Zirconium Sulfate in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium sulfate (B86663) (Zr(SO₄)₂) is a versatile inorganic compound that serves as a crucial precursor and functional material in a wide array of applications within materials science. Its unique chemical properties, including its high acidity upon conversion to sulfated zirconia and its role as a source for high-purity zirconia, make it an invaluable resource in the development of advanced materials. This technical guide provides an in-depth overview of the core applications of zirconium sulfate, focusing on catalysis, ceramics and refractories, surface coatings, and the leather tanning industry. The content herein is tailored for researchers and professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes and relationships.

Core Applications and Material Properties

Zirconium sulfate's utility in materials science is primarily centered on its role as a precursor to zirconium dioxide (ZrO₂) and sulfated zirconia (S-ZrO₂), a solid superacid catalyst. The properties of the final material are highly dependent on the synthesis and processing conditions of the zirconium sulfate precursor.

Catalysis

Sulfated zirconia, derived from zirconium sulfate, is a highly acidic solid catalyst used in a variety of organic reactions. Its strong acidic sites are responsible for its high catalytic activity.

Table 1: Properties of Sulfated Zirconia Catalysts

| Property | Value | Conditions |

| Surface Acidity | 1.06 - 10.75 mmol/g | Dependent on sulfate concentration and calcination temperature |

| Surface Area (BET) | 7.79 m²/g (for ZrO₂) - decreases with sulfation | Varies with preparation method |

| Pore Volume | Varies with synthesis | Dependent on calcination and sulfation process |

| Crystalline Phase | Monoclinic, Tetragonal | Dependent on calcination temperature |

Data compiled from multiple sources.

Ceramics and Refractories

Zirconium sulfate is a precursor for producing high-purity zirconia (ZrO₂) ceramics and refractories. These materials are known for their excellent thermal stability, mechanical strength, and chemical inertness.

Table 2: Mechanical and Thermal Properties of Zirconia Ceramics

| Property | Value |

| Bending Strength | 600 - 1400 MPa |

| Compressive Strength | 3500 - 5600 MPa |

| Vickers Hardness | 1250 - 1300 HV |

| Max. Allowable Working Temp. | 1250 °C |

| Coefficient of Thermal Expansion | 7.9 - 11.0 x 10⁻⁶/℃ |

| Thermal Conductivity | 2.7 - 3.0 W/m·K |

| Dielectric Constant (1MHz) | 6.3 |

| Volume Resistivity | > 10¹²-14 Ω·cm |

Data compiled from multiple sources for various zirconia ceramic grades.[1]

Table 3: Properties of Zirconium Silicate (B1173343) Refractories

| Property | Value |

| Specific Gravity | 4.69 |

| Melting Point | 2500 °C |

| Mohs Hardness | 7.5 |

| Thermal Expansion Coefficient | 4.2 x 10⁻⁶/°C |

| Refractive Index | 1.97 |

Data for zirconium silicate derived from zircon sand.[2][3]

Surface Coatings

Zirconium-based conversion coatings, often derived from zirconium salts like the sulfate, provide excellent corrosion resistance for various metals, including steel and aluminum.[4] These coatings are considered an environmentally friendly alternative to traditional chromate (B82759) treatments.[4]

Table 4: Corrosion Resistance of Zirconia-Based Coatings

| Substrate | Coating | Test Medium | Corrosion Rate/Performance |

| Galvanized Steel | Zirconia | 0.5 M NaCl | Reduced pitting corrosion compared to uncoated substrate.[5] |

| Galvanized Steel | Zirconia | 0.5 M H₂SO₄ | Significant protection against corrosion.[5] |

| 316L Stainless Steel | SiO₂/ZrO₂ | 3% NaCl (24h) | Polarization resistance decreased significantly over time.[6] |

| 316L Stainless Steel | SiO₂/GPTMS/ZrO₂ | 3% NaCl (24h) | High polarization resistance (5.9 MΩ·cm²), low corrosion current (4.5 nA/cm²).[6] |

Leather Tanning